molecular formula C30H18O10 B1679496 Robustaflavone CAS No. 49620-13-5

Robustaflavone

Cat. No. B1679496
CAS RN: 49620-13-5
M. Wt: 538.5 g/mol
InChI Key: BORWSEZUWHQTOK-UHFFFAOYSA-N
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Description

Robustaflavone is a type of biflavonoid found in various plants, including Rhus succedanea, Garcinia multiflora, Ochna schweinfurthiana, Dietes bicolor, and Selaginella species .


Synthesis Analysis

Robustaflavone is composed of two units of apigenin (5,7,4’-trihydroxyflavone). It has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography . The total synthesis of robustaflavone was approached via construction of two apigenin derivatives, one substituted in the 6-position and one substituted in the 3’-position, with groups that could be coupled using transition metal-catalyzed cross-coupling methodology .


Molecular Structure Analysis

The basic structure of biflavonoid is 2,3-dihydroapigeninil- (I-3’, II-3’)-apigenin. This compound has an interflavanil C-C bond between carbon C-3’ at each flavone group .


Physical And Chemical Properties Analysis

Robustaflavone has a molecular formula of C30H18O10 . Its physical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .

Scientific Research Applications

Antiviral Properties

Robustaflavone, a biflavanoid isolated from Rhus succedanea, has demonstrated potent antiviral properties. It's an effective inhibitor of hepatitis B virus (HBV) replication in vitro. With an effective concentration (EC50) of 0.25 μM and a high selectivity index (SI), robustaflavone shows promise as a non-nucleoside anti-hepatitis B agent. It also synergizes with other antiviral agents like penciclovir and lamivudine, enhancing their anti-HBV activity (Zembower et al., 1998) (Lin et al., 1997). Moreover, robustaflavone has shown inhibitory effects against other viruses like influenza A and B, HSV-1, HSV-2, and respiratory viruses, suggesting its broad-spectrum antiviral potential (Lin et al., 1999).

Anti-Cancer Potential

Research indicates that robustaflavone derivatives exhibit cytotoxic effects on cancer cells. One study demonstrated the affinity of robustaflavone derivatives for the PI3K receptor, which could contribute to their cytotoxic effect on cancer cell lines (Handayani & Udin, 2011). Other studies have isolated new biflavonoids from plants like Selaginella delicatula, showing significant suppression of tumor cell line growth, indicating the potential of robustaflavone in cancer therapy (Lin et al., 2000).

Antibacterial Effects

Robustaflavone has shown promising antibacterial activity. A study involving Garcinia latissima Miq. leaves identified robustaflavone with significant activity against Bacillus subtilis, suggesting its potential as an antibacterial agent (Ambarwati et al., 2022).

Anti-Angiogenic and Pro-Apoptotic Effects

Robustaflavone demonstrates anti-angiogenic and pro-apoptotic effects in human umbilical vein endothelial cells (HUVECs), indicating potential in inhibiting angiogenesis-dependent tumor growth and metastasis. It induces cell cycle arrest, apoptosis, and inhibits VEGF-A-stimulated blood vessel formation in vivo (Sim et al., 2020).

Xanthine Oxidase Inhibition

Robustaflavone has been identified as an inhibitor of xanthine oxidase, a key enzyme in the metabolic pathway that leads to gout. Its inhibitory concentration (IC50) indicates potential therapeutic application in treating diseases related to xanthine oxidase activity (Tan et al., 2009).

Potential in Treating COVID-19

In a study exploring inhibitors for the main protease of SARS-CoV-2, robustaflavone was identified as a potent inhibitor, highlighting its potential in COVID-19 treatment. However, further research is needed to confirm its medicinal use (Majumdar et al., 2022).

Antioxidant Properties

Robustaflavone isolated from Selaginella sinensis exhibited potent antioxidant activity, suggesting its use in preventing oxidative stress-related diseases (Zhang et al., 2011).

Future Directions

Robustaflavone holds promising prospects in the fields of natural product-based therapies, pharmacological research, and drug development . Future explorations may involve the development of robustaflavone-derived compounds or analogs with improved potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)23-11-22(37)29-26(39-23)12-20(35)27(30(29)38)17-7-14(3-6-18(17)33)24-10-21(36)28-19(34)8-16(32)9-25(28)40-24/h1-12,31-35,38H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORWSEZUWHQTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197937
Record name Robustaflavone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Robustaflavone

CAS RN

49620-13-5
Record name Robustaflavone
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Record name Robustaflavone
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Record name Robustaflavone
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Synthesis routes and methods I

Procedure details

Deprotection of 10 was initially attempted using standard mineral acid conditions, such as HBr and HI. In all cases, the use of mineral acids resulted in Wessely-Moser rearrangement21, and amentoflavone was the major product isolated. Similar results were obtained using aqueous (HBr and HI) or anhydrous (HBr in HOAc) conditions. Complete demethylation of 10 was achieved by treatment with between about 8 and about 15 equiv BBr3, preferably 12 equivalents BBr3, in a suitable solvent, e.g., CHCl3 at reflux, at a temperature ranging between about 25° C. and about 80° C., preferably about 60-62° C. If desired, BCl3 may be used in place of BBr3. Attempts to deprotect using amounts of BBr3 less than 8 equivalents or at temperatures lower than 50° C., did not achieve complete demethylation, and the resulting products contained significant quantities of partially demethylated materials. Following demethylation, crude robustaflavone was obtained in 88.9% yield. Column chromatography through silica gel (toluene/pyridine/formic acid, 20:10:1) afforded robustaflavone in 30% yield.
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Synthesis routes and methods II

Procedure details

To a solution of 10 (75.0 mg, 0.12 mmol) in 10 mL dry CHC3 was added BBr3 (1.0 M in CH2Cl2, 1.45 mL, 1.45 mmol), and the resulting yellow slurry was stirred at reflux overnight. The reaction mixture was cooled to room temperature, quenched by the careful addition of MeOH, and evaporated in vacuo. The resulting orange solid was triturated with MeOH, the solvent again evaporated in vacuo, and the solid was partitioned between EtOAc and 1 M NaOH. The organic layer was discarded, and the aqueous layer was extracted with EtOAc. After cooling to 0° C., the aqueous layer was carefully acidified to pH 3.0 by the dropwise addition of 3 M HCl. The resulting yellow precipitate was collected by vacuum filtration, rinsed with water and air dried (38.7 mg). The crude material was chromatographed through silica gel, eluting with a mixture of toluene/pyridine/formic acid (20:10:1). Appropriate fractions were combined and evaporated to afford 19.4 mg (30.0%) robustaflavone. An analytical sample was obtained via recrystallization from pyridine/H2O (1:1); mp 370-372° C., dec. (lit.1 mp 350-352° C.). Spectral data of synthetic robustaflavone was identical to that recently reported1 for the natural product isolated from Rhus succedanea. Anal. calcd for C30H18O10.1.25 H2O: C, 64.23; H, 3.68. Found: C, 64.17; H, 3.68.
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Citations

For This Compound
839
Citations
DE Zembower, H Zhang - The Journal of Organic Chemistry, 1998 - ACS Publications
… , a total synthesis of robustaflavone was pursued. The … robustaflavone provided access to the desired biflavanoid system. This work represents the first total synthesis of robustaflavone…
Number of citations: 113 pubs.acs.org
DE Zembower, YM Lin, MT Flavin, FC Chen, BE Korba - Antiviral research, 1998 - Elsevier
… robustaflavone with its hexaacetate and hexamethyl ether derivatives. In addition to the effect of robustaflavone and robustaflavone … in Table 1, both robustaflavone and its hexaacetate …
Number of citations: 74 www.sciencedirect.com
YM Lin, DE Zembower, MT Flavin, RM Schure… - Bioorganic & Medicinal …, 1997 - Elsevier
Robustaflavone, a naturally occurring biflavanoid isolated from the seed kernel extract of Rhus succedanea, was found to be a potent in vitro inhibitor of hepatitis B, with an effective …
Number of citations: 37 www.sciencedirect.com
A Jo, HJ Yoo, M Lee - Molecules, 2019 - mdpi.com
Nandina domestica (Berberidaceae) has been used in traditional medicine for the treatment of cough. This plant is distributed in Korea, Japan, China, and India This study aimed to …
Number of citations: 16 www.mdpi.com
XN Wu, Y Yang, HH Zhang, YS Zhong, F Wu… - International …, 2020 - Elsevier
Neutrophils act as both messenger and effector which contributed to the pathogenesis of acute lung injury (ALI). Targeting neutrophils could be a novel strategy for prevention and …
Number of citations: 11 www.sciencedirect.com
NSS Ambarwati, B Elya, A Malik, H Omar… - Journal of Advanced …, 2022 - ncbi.nlm.nih.gov
… a new robustaflavone as antibacterial … as Robustaflavone, this compound has activity against B. subtilis with a (minimum inhibitory concentration) value of 2500 ppm. Robustaflavone …
Number of citations: 5 www.ncbi.nlm.nih.gov
WK Sim, JH Park, KY Kim, IS Chung - Scientific Reports, 2020 - nature.com
We investigated the anti-angiogenic and pro-apoptotic effects of robustaflavone (RF), a naturally occurring biflavonoid, on human umbilical vein endothelial cells (HUVECs). RF …
Number of citations: 6 www.nature.com
S Handayani, Z Udin - Indonesian Journal of Cancer …, 2011 - ijcc.chemoprev.org
… Robustaflavone derivatives have cytotoxic effect on cancer … The aim of this research is to observe interaction from robustaflavone … Geometric optimization of robustaflavone derivatives …
Number of citations: 1 ijcc.chemoprev.org
LC Lin, YC Kuo, CJ Chou - Journal of Natural Products, 2000 - ACS Publications
… robustaflavone series. On comparison of the 13 C NMR spectrum (Table 2) with that of robustaflavone, … Therefore, compound 1 was identified as the new compound, robustaflavone 4‘-…
Number of citations: 198 pubs.acs.org
AA Demehin, W Thamnarak, T Lamtha, J Chatwichien… - Phytochemistry, 2022 - Elsevier
… robustaflavone 4′-methylether exerted strong effects on the four human cancer cell lines. Siamenflavone B, delicaflavone and robustaflavone … siamenflavone B and robustaflavone-4′-…
Number of citations: 6 www.sciencedirect.com

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